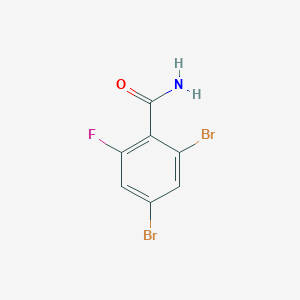

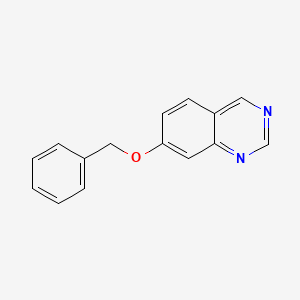

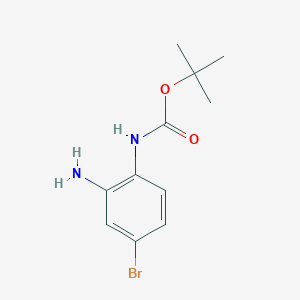

![molecular formula C12H24N2O2 B1375657 tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate CAS No. 1158759-03-5](/img/structure/B1375657.png)

tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate

説明

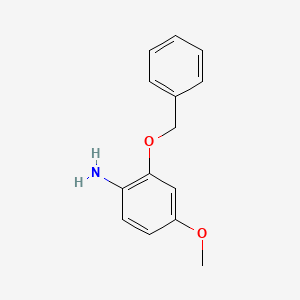

Tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate is a chemical compound with the molecular formula C12H24N2O2 . It has a molecular weight of 228.33 . The IUPAC name for this compound is tert-butyl (4-methyl-4-piperidinyl)methylcarbamate .

Molecular Structure Analysis

The InChI code for tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate is 1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-12(4)5-7-13-8-6-12/h13H,5-9H2,1-4H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.科学的研究の応用

Isomorphous Crystal Structures and Hydrogen/Halogen Bonds : The study by Baillargeon et al. (2017) examined isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, including tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate. The research highlighted the interactions of molecules linked via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group (Baillargeon et al., 2017).

Synthesis of Biologically Active Compounds : Zhao et al. (2017) described the synthesis of tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate in biologically active compounds like omisertinib (AZD9291). This research developed a rapid synthetic method, optimizing the process for higher yields (Zhao et al., 2017).

Chemical Reactions Involving Carbamates : Ortiz et al. (1999) explored the reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium powder and various electrophiles. This study provides insights into the functionalization of carbamates and subsequent hydrolysis to form 1,2-diols (Ortiz et al., 1999).

Neuroprotective Activity in Alzheimer’s Disease Models : Camarillo-López et al. (2020) investigated the neuroprotective activity of tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate in models of Alzheimer's disease. The compound showed moderate protective effects in astrocytes against amyloid beta 1-42 and was evaluated in in vivo studies (Camarillo-López et al., 2020).

Hydrogen Bond Interplay in Carbamate Derivatives : Das et al. (2016) synthesized two carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, and analyzed their crystal structures. The study emphasized the role of N H⋯O, N H⋯Se, C H⋯O, C H⋯Cl, and C H⋯π hydrogen bonds in assembling molecules into a three-dimensional architecture (Das et al., 2016).

Aqueous Phosphoric Acid in Deprotection of tert-Butyl Carbamates : Li et al. (2006) explored the use of aqueous phosphoric acid as a reagent for the deprotection of tert-butyl carbamates, esters, and ethers. This study highlighted the mild and selective reaction conditions, preserving the stereochemical integrity of the substrates (Li et al., 2006).

Safety And Hazards

This compound has been classified as having acute toxicity (oral) and is labeled with the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

特性

IUPAC Name |

tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-12(4)5-7-13-8-6-12/h13H,5-9H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKIYCSNDWNMPKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。